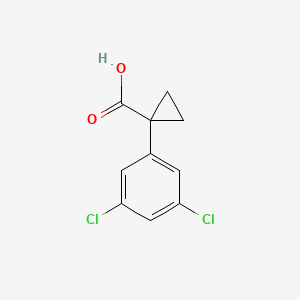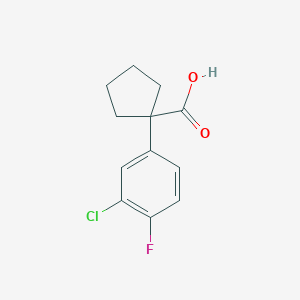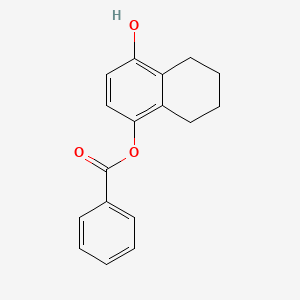
(6-(Trifluoromethyl)quinolin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Trifluoromethyl)quinolin-2-yl)methanol is an organic compound with the molecular formula C11H7F4NO It is characterized by the presence of a trifluoromethyl group attached to a quinoline ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethyl)quinolin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the iodocyclization of trifluoromethyl propargyl imines with iodine (I2) or iodine monochloride (ICl) under mild reaction conditions . Another approach involves the use of hypervalent iodine (III) carboxylates as alkylating agents in the presence of a copper catalyst under visible light conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
(6-(Trifluoromethyl)quinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield quinoline-2-carboxylic acid, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
科学的研究の応用
(6-(Trifluoromethyl)quinolin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of (6-(Trifluoromethyl)quinolin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol: This compound shares a similar quinoline structure with additional trifluoromethyl groups and a pyridine ring.
Uniqueness
(6-(Trifluoromethyl)quinolin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C11H8F3NO |
|---|---|
分子量 |
227.18 g/mol |
IUPAC名 |
[6-(trifluoromethyl)quinolin-2-yl]methanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)8-2-4-10-7(5-8)1-3-9(6-16)15-10/h1-5,16H,6H2 |
InChIキー |
QTEYPPDYOKPMPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=N2)CO)C=C1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


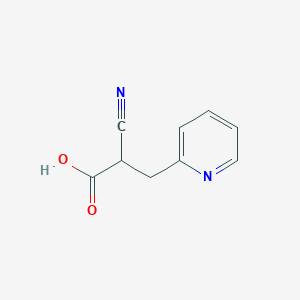
![[4-Nitro-3-(trifluoromethyl)phenyl]methanol](/img/structure/B11721038.png)
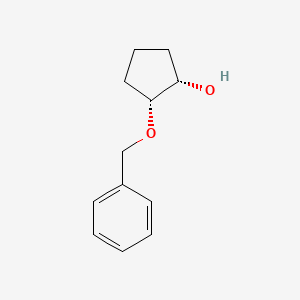
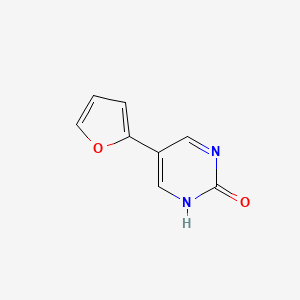

![{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11721086.png)
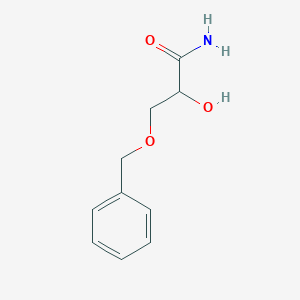
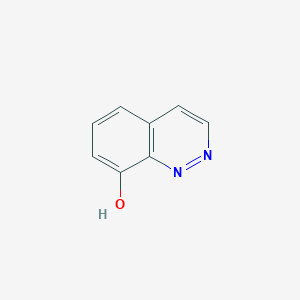
![4-{[4-(Tert-butoxy)phenyl]methyl}piperidine](/img/structure/B11721100.png)

